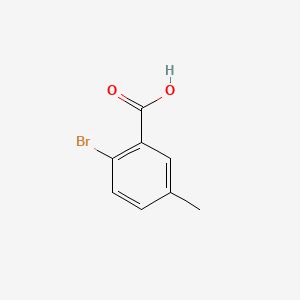

2-Bromo-5-methylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20686. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXMISUUIYPFORW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90281184 | |

| Record name | 2-Bromo-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90281184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6967-82-4 | |

| Record name | 6967-82-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90281184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Versatile Building Block in Modern Chemistry

An In-depth Technical Guide to 2-Bromo-5-methylbenzoic Acid: Synthesis, Characterization, and Applications

This compound is a substituted aromatic carboxylic acid that has emerged as a crucial intermediate and building block in various fields, particularly in the synthesis of pharmaceuticals and complex organic molecules.[1][2] Its chemical structure, featuring a carboxylic acid group, a bromine atom, and a methyl group on a benzene ring, provides multiple reactive sites for a diverse range of chemical transformations.[1] The strategic placement of the bromine atom at the ortho-position to the carboxylic acid and meta to the methyl group makes it a highly valuable synthon for introducing specific functionalities into larger molecular frameworks. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its core properties, validated synthesis and purification protocols, analytical characterization, key applications, and essential safety protocols.

Part 1: Core Physicochemical & Structural Properties

A thorough understanding of a compound's fundamental properties is critical for its effective use in research and development. This compound is a white to off-white crystalline powder under standard conditions.[1][3]

Structural and Molecular Data

The identity of this compound is defined by its molecular formula, C₈H₇BrO₂ , which corresponds to a precise molecular weight of 215.04 g/mol .[3][4] This value is fundamental for all stoichiometric calculations in reaction planning.

| Property | Value | Source(s) |

| Molecular Weight | 215.04 g/mol | [3][4] |

| Molecular Formula | C₈H₇BrO₂ | [1][3] |

| Appearance | White to off-white crystalline powder | [1][3] |

| CAS Number | 6967-82-4 | [1][3] |

| Melting Point | 136-143 °C | [1][3] |

| pKa (Predicted) | 2.92 ± 0.10 | [3][4] |

| Solubility | Slightly soluble in chloroform and methanol | [3][4] |

| SMILES | CC1=CC(=C(C=C1)Br)C(=O)O | [2][3] |

| InChIKey | ZXMISUUIYPFORW-UHFFFAOYSA-N | [2][3] |

Part 2: Synthesis and Purification

The most reliable and high-yield syntheses of this compound involve the electrophilic aromatic substitution of a substituted toluene precursor. The choice of brominating agent and reaction conditions is critical to achieving high regioselectivity and yield.

Causality in Synthesis: The Rationale for Reagent Selection

The direct bromination of 2-methylbenzoic acid (o-toluic acid) is the most common route.[3] The carboxylic acid group is a deactivating, meta-directing group, while the methyl group is an activating, ortho-, para-directing group. The reaction outcome is governed by the interplay of these electronic effects. To achieve high yields of the desired isomer, a robust brominating agent is required. While elemental bromine (Br₂) can be used, modern protocols often favor reagents like 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH) in the presence of a strong acid like concentrated sulfuric acid. This combination provides a potent electrophilic bromine source, leading to efficient substitution with reported yields as high as 88%.[5]

Caption: High-yield synthesis workflow for this compound.

Experimental Protocol: Synthesis via DBDMH

This protocol is adapted from methodologies reporting high yields and is designed for self-validation through clear procedural steps and expected outcomes.[5]

Materials:

-

2-methylbenzoic acid (1.0 eq)

-

1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH) (0.55 eq)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice-cold water

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a flask equipped with a magnetic stirrer, add 2-methylbenzoic acid (e.g., 15 g, 110.29 mmol) to concentrated H₂SO₄ (e.g., 60 mL). Stir the mixture at room temperature until the solid dissolves.

-

Addition of Brominating Agent: Carefully add DBDMH (e.g., 18.19 g, 60.66 mmol) portion-wise to the solution. Maintain the temperature at or near room temperature.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for approximately 5 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.

-

Work-up: Once the reaction is complete, slowly pour the reaction mixture onto a generous amount of ice-cold water (e.g., 400 mL) in a large beaker with stirring. A solid precipitate will form.

-

Isolation: Collect the precipitated solid by vacuum filtration, washing the filter cake with water to remove residual acid.

-

Drying: Dry the crude solid under vacuum to obtain the crude product.

-

Purification (Recrystallization): Dissolve the crude solid in a minimum amount of hot ethanol (e.g., at 70 °C).[5] Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum to yield pure this compound.

Part 3: Analytical Characterization & Quality Control

Confirming the identity and purity of the synthesized compound is a non-negotiable step in any research or development workflow. A multi-technique approach ensures the highest level of confidence.

-

Purity Assessment (HPLC): High-Performance Liquid Chromatography is the standard for determining the purity of the final compound. Commercial suppliers typically guarantee a purity of ≥97%.[1]

-

Identity Confirmation (LC-MS): Liquid Chromatography-Mass Spectrometry provides crucial confirmation of the molecular weight. For this compound, the mass spectrum will exhibit a characteristic pair of peaks at m/z 215 and 217.[5] This pattern is the definitive signature of a compound containing a single bromine atom, arising from the nearly equal natural abundance of its two isotopes (⁷⁹Br and ⁸¹Br).

-

Structural Elucidation (NMR): Nuclear Magnetic Resonance spectroscopy provides detailed structural information. The ¹H NMR spectrum for this compound is expected to show distinct signals for the aromatic protons, the methyl group protons, and the carboxylic acid proton.[5]

Caption: A self-validating Quality Control (QC) workflow for this compound.

Part 4: Applications in Research and Drug Development

The utility of this compound stems from its dual functionality. The carboxylic acid group allows for the formation of amides, esters, and other derivatives, while the bromine atom is a versatile handle for carbon-carbon bond formation.

-

Pharmaceutical Intermediate: It serves as a key intermediate in the synthesis of various pharmaceutical agents, streamlining drug development processes.[1][2] For example, it is a precursor for synthesizing fragments like 5-methyl-2-(pyrimidin-2-yl)benzoic acid, which are important in medicinal chemistry.[3]

-

Cross-Coupling Partner: The aryl bromide functionality is ideal for participation in metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the precise and efficient construction of complex molecular architectures from simpler precursors.[3]

-

Building Block in Organic Synthesis: Beyond specific named reactions, it is broadly used as a building block for preparing complex target molecules in both academic and industrial research.[1][2][3]

-

Materials Science: The compound can be incorporated into polymer and resin formulations to enhance material properties like thermal stability and mechanical strength.[1][2]

Part 5: Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when working with any chemical reagent. The following information is a summary based on available Safety Data Sheets (SDS).[6][7]

Hazard Identification:

-

Causes skin irritation (H315).

-

Causes serious eye irritation (H319).

-

May cause respiratory irritation (H335).

Recommended Precautions:

-

Handling: Wash hands thoroughly after handling. Use only in a well-ventilated area and avoid breathing dust. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[6]

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[6]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]

-

-

Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry, cool environment.[6][7] Some suppliers recommend storage at 0-8°C for long-term stability.[1]

References

- This compound | 6967-82-4. J&K Scientific LLC. [Link]

Sources

2-Bromo-5-methylbenzoic acid structure

An In-depth Technical Guide to 2-Bromo-5-methylbenzoic acid

Introduction

This compound is a halogenated aromatic carboxylic acid that serves as a crucial building block in various scientific domains. Its unique molecular architecture, featuring a bromine atom, a methyl group, and a carboxylic acid on a benzene ring, imparts versatile reactivity, making it an essential intermediate in organic synthesis, pharmaceutical development, and materials science.[1] Researchers and industry professionals utilize this compound for the synthesis of complex, biologically active molecules, including pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of its structure, properties, synthesis, reactivity, and applications, designed for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound is an organic compound with a well-defined structure that dictates its chemical behavior. The molecule consists of a benzoic acid core substituted with a bromine atom at the ortho-position (C-2) and a methyl group at the meta-position (C-5) relative to the carboxylic acid group.[1]

Key Identifiers:

-

Molecular Formula: C₈H₇BrO₂[1]

-

Molecular Weight: 215.04 g/mol [1]

-

CAS Number: 6967-82-4

-

Common Synonyms: 6-Bromo-m-toluic acid, Benzoic acid, 2-bromo-5-methyl-[1][2]

-

InChI Key: ZXMISUUIYPFORW-UHFFFAOYSA-N[1]

-

SMILES: CC1=CC(=C(C=C1)Br)C(=O)O[1]

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in chemical reactions. It typically appears as a white to off-white crystalline powder.[1]

| Property | Value | Reference(s) |

| Physical Appearance | White to off-white crystalline powder | [1] |

| Molecular Weight | 215.04 g/mol | [1] |

| Melting Point | 136-140 °C | [1] |

| Boiling Point | 311.6 ± 30.0 °C (Predicted) | [1] |

| Density | 1.599 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 2.92 ± 0.10 (Predicted) | [1] |

| Solubility | Slightly soluble in chloroform and methanol | [1] |

| Vapor Pressure | 0.000239 mmHg at 25°C | [1] |

Synthesis Methodologies

The synthesis of this compound can be achieved through several routes. The most common methods involve the electrophilic bromination of a substituted benzoic acid precursor. The choice of starting material and brominating agent is crucial for achieving high yield and regioselectivity.

Protocol 1: Electrophilic Bromination of 3-Methylbenzoic Acid

A prevalent method for synthesizing the target compound involves the direct bromination of 3-methylbenzoic acid (m-toluic acid). The directing effects of the methyl group (ortho-, para-directing) and the carboxylic acid group (meta-directing) guide the bromine atom to the C-2 position. An alternative to elemental bromine is the use of N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), which can offer milder reaction conditions and improved handling.[3]

Experimental Protocol:

-

Reaction Setup: To a mixture of 3-methylbenzoic acid (15 g, 110.29 mmol) in concentrated H₂SO₄ (60 ml), add 1,3-dibromo-5,5-dimethyl-2,4-imidazolidinedione (18.19 g, 60.66 mmol).[3]

-

Reaction Execution: Stir the reaction mixture at room temperature for 5 hours.[3] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, slowly pour the reaction mixture onto ice-cold water (400 ml) to precipitate the product.[3]

-

Isolation and Purification: Filter the precipitated solid and dry it under a vacuum to afford the crude product.[3] Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[3] This method has reported yields of up to 88%.[3]

Causality: The strong activating effect of the methyl group at the ortho-positions (C-2 and C-6) outweighs the deactivating effect of the carboxylic acid group. Concentrated sulfuric acid acts as a catalyst, enhancing the electrophilicity of the brominating agent.

Protocol 2: Synthesis via Sandmeyer Reaction

An alternative pathway involves the Sandmeyer reaction, starting from 2-amino-5-methylbenzoic acid.[4] This method is particularly useful when the starting amine is readily available and provides high regioselectivity.

Experimental Protocol:

-

Diazotization: Dissolve 2-amino-5-methylbenzoic acid in an aqueous solution of hydrobromic acid. Cool the solution in an ice bath and add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.[4] The temperature should be maintained between 0-5°C.

-

Copper(I) Bromide Preparation: Separately, prepare a solution of copper(I) bromide (CuBr) by reacting CuSO₄·5H₂O with NaBr in the presence of copper turnings in hydrobromic acid and heating until the solution is colorless.[4]

-

Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the hot CuBr solution.[4] Nitrogen gas will evolve, and the aryl bromide will form.

-

Isolation: After the reaction is complete, the mixture is cooled, and the product precipitates. The crude product is collected by filtration, washed, and can be purified by recrystallization from water to yield white crystals.[4]

Caption: Key synthetic routes to this compound.

Key Chemical Reactions and Derivatives

The dual functionality of this compound—the carboxylic acid group and the aryl bromide—makes it a versatile substrate for a wide range of chemical transformations.

Esterification

The carboxylic acid moiety readily undergoes esterification with alcohols under acidic conditions to form the corresponding esters. These esters are often used as intermediates or as final products in various applications.

Experimental Protocol (Methyl Ester Synthesis):

-

Reaction Setup: In a round-bottom flask, dissolve this compound in methanol.

-

Catalysis: Add a catalytic amount of concentrated sulfuric acid.

-

Reaction: Reflux the mixture for 16 hours to drive the reaction to completion. A yield of 96.1% has been reported for this method.[1]

-

Work-up and Isolation: After cooling, neutralize the excess acid and remove the methanol under reduced pressure. The resulting crude ester can be purified by distillation or chromatography.

Caption: Workflow for the esterification of this compound.

Cross-Coupling Reactions

The bromine atom on the aromatic ring serves as an excellent handle for metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[1] These reactions are fundamental in modern organic synthesis for forming new carbon-carbon or carbon-heteroatom bonds, enabling the construction of more complex molecular architectures from this simple building block.[1]

Spectroscopic and Analytical Data

Structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.

| Analytical Data | Observed Values | Reference(s) |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.16 (s, 1H, COOH), 7.91 (s, 1H, Ar-H), 7.63 (d, J=8.0 Hz, 1H, Ar-H), 7.27 (d, J=8.4 Hz, 1H, Ar-H), 2.50 (s, 3H, CH₃) | [3] |

| LC-MS (m/z) | 215/217 (M+1) | [3] |

The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is observable in the mass spectrum, showing two peaks with a difference of 2 m/z units.

Applications in Research and Drug Development

The utility of this compound spans multiple scientific and industrial fields.

-

Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its structure can be found within more complex drug candidates, and its reactive sites allow for the facile introduction of other functional groups to modulate biological activity. For instance, it is used to synthesize 5-methyl-2-(pyrimidin-2-yl)benzoic acid, an important fragment in drug development.[1]

-

Organic Synthesis: As a versatile building block, it is widely used for preparing complex molecules.[1] The bromine functionality allows for participation in cross-coupling reactions, while the carboxylic acid can be converted into esters, amides, or other derivatives.[1]

-

Materials Science: The compound can be incorporated into polymer or resin formulations to enhance material properties like thermal stability and mechanical strength.

-

Agrochemicals: Similar to its role in pharmaceuticals, it serves as a precursor for developing new pesticides and herbicides.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. It is classified as harmful if swallowed and can cause skin and serious eye irritation.[5][6]

-

Hazard Classifications: Acute Toxicity 4 (Oral), Skin Irritation (Category 2), Eye Irritation (Category 2), Specific target organ toxicity (single exposure, Category 3).[5]

-

GHS Pictogram: GHS07 (Exclamation Mark).[7]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5] Use a NIOSH/MSHA-approved respirator if dust formation is likely.[5]

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.[6] Keep containers tightly closed in a dry, cool place.[6]

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[5]

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, consult a physician.[5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[6]

-

Ingestion: If swallowed, call a poison center or doctor. Rinse mouth with water.[5]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[6]

Conclusion

This compound is a highly valuable and versatile chemical compound. Its well-defined structure and dual reactivity make it an indispensable tool for synthetic chemists in academia and industry. From its role as a foundational building block in the synthesis of novel pharmaceuticals to its application in advanced materials, its importance is well-established. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is paramount for unlocking its full potential in scientific innovation.

References

- This compound - 6967-82-4 - Vulcanchem. Vulcanchem.

- 5-Bromo-2-methylbenzoic acid synthesis - ChemicalBook. ChemicalBook.

- This compound - Chem-Impex. Chem-Impex.

- This compound 97 6967-82-4 - Sigma-Aldrich. Sigma-Aldrich.

- This compound - Stenutz. Stenutz.

- This compound 97 6967-82-4 - Sigma-Aldrich. Sigma-Aldrich.

- This compound | C8H7BrO2 | CID 228080 - PubChem. PubChem, NIH.

- This compound | 6967-82-4 - ChemicalBook. ChemicalBook.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- 5-Bromo-2-methylbenzoic acid - Safety D

- 6967-82-4 | this compound - ChemScene. ChemScene.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

Sources

- 1. This compound (6967-82-4) for sale [vulcanchem.com]

- 2. chemscene.com [chemscene.com]

- 3. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | 6967-82-4 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound 97 6967-82-4 [sigmaaldrich.com]

An In-depth Technical Guide to the Physical Properties of 2-Bromo-5-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-methylbenzoic acid, also known as 6-Bromo-m-toluic acid, is a substituted aromatic carboxylic acid with significant applications in organic synthesis and pharmaceutical development.[1] Its utility as a building block stems from the presence of three distinct functional groups on the benzene ring: a carboxylic acid, a bromine atom, and a methyl group. This unique arrangement allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules, including biologically active compounds for pharmaceuticals and agrochemicals.[1][2] A thorough understanding of its physical properties is paramount for its effective use in designing synthetic routes, ensuring purity, and developing robust formulations. This guide provides a comprehensive overview of the key physical characteristics of this compound, the experimental methodologies for their determination, and the scientific principles that underpin these measurements.

Molecular Structure and Identification

The structural integrity of a compound is the foundation of its chemical behavior. The molecular structure of this compound is depicted below, illustrating the spatial arrangement of its constituent atoms.

Caption: Molecular Structure of this compound.

Core Physical Properties

The physical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in various solvents, its thermal stability, and its reactivity.

| Property | Value | Source(s) |

| CAS Number | 6967-82-4 | [1] |

| Molecular Formula | C₈H₇BrO₂ | [1][3] |

| Molecular Weight | 215.04 g/mol | [3][4] |

| Appearance | White to off-white crystalline powder | [1][3] |

| Melting Point | 136-143 °C | [1][3] |

| Boiling Point (Predicted) | 311.6 ± 30.0 °C | [3] |

| Density (Predicted) | 1.599 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 2.92 ± 0.10 | [3] |

| Solubility | Slightly soluble in chloroform and methanol. | [3] |

Experimental Determination of Physical Properties

The following section details the standard experimental protocols for determining the key physical properties of this compound. The causality behind the experimental choices is explained to provide a deeper understanding of the methodologies.

Sources

An In-depth Technical Guide to the Solubility of 2-Bromo-5-methylbenzoic Acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-5-methylbenzoic acid (C₈H₇BrO₂), a key intermediate in pharmaceutical synthesis and various organic chemistry applications.[1] While specific quantitative solubility data for this compound is not extensively published, this guide synthesizes foundational principles of benzoic acid solubility, outlines authoritative experimental protocols for its determination, and explains the underlying scientific rationale for these methodologies. This document is intended to equip researchers and drug development professionals with the necessary knowledge to effectively evaluate and utilize this compound in their work.

Introduction: The Critical Role of Solubility in the Application of this compound

This compound is a versatile aromatic carboxylic acid whose utility as a building block in the synthesis of pharmaceuticals and other complex organic molecules is well-established.[1] Its molecular structure, featuring a carboxylic acid group, a bromine atom, and a methyl group on the benzene ring, dictates its reactivity and physical properties.[2] A fundamental physical property governing its application is its solubility, which influences reaction kinetics, purification strategies (such as crystallization), and, in the context of active pharmaceutical ingredients (APIs), bioavailability.

Understanding the solubility of this compound in various solvent systems is paramount for:

-

Optimizing Reaction Conditions: Ensuring the compound is sufficiently dissolved in a reaction solvent is crucial for achieving optimal reaction rates and yields.

-

Developing Purification and Crystallization Protocols: The differential solubility of the compound and its impurities in various solvents is the basis for effective purification by recrystallization.

-

Pre-formulation Studies in Drug Development: For pharmaceutical applications, the aqueous solubility of an API or its intermediates is a critical determinant of its absorption and bioavailability.

This guide will provide a framework for understanding and determining the solubility of this compound, empowering researchers to make informed decisions in their experimental designs.

Physicochemical Properties and Expected Solubility Profile

While specific quantitative solubility data for this compound is sparse in publicly available literature, its structural characteristics allow for an educated estimation of its solubility behavior based on well-documented trends for benzoic acid and its derivatives.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₇BrO₂ | [1][2] |

| Molecular Weight | 215.04 g/mol | [2] |

| Melting Point | 136-140 °C | [2] |

| pKa (Predicted) | 2.92 ± 0.10 | [2] |

| Appearance | White to off-white crystalline powder | [2] |

The predicted pKa of approximately 2.92 indicates that this compound is a moderately strong acid.[2] This is a key factor influencing its solubility in aqueous solutions of varying pH.

Expected Solubility in Different Solvent Classes:

Based on the general principles of "like dissolves like" and the known solubility of other benzoic acids, the following trends are anticipated:

-

Aqueous Solubility: Like most carboxylic acids with an aromatic ring, this compound is expected to have low solubility in neutral water. The hydrophobic nature of the brominated benzene ring limits its interaction with polar water molecules.

-

pH-Dependent Aqueous Solubility: Due to its acidic nature, the solubility of this compound is expected to increase significantly in alkaline solutions (e.g., aqueous sodium hydroxide or sodium bicarbonate). In such conditions, the carboxylic acid is deprotonated to form the more soluble carboxylate salt.

-

Organic Solvents: The compound is reported to be slightly soluble in chloroform and methanol.[2] It is anticipated to exhibit higher solubility in polar organic solvents, particularly those capable of hydrogen bonding, such as alcohols (e.g., ethanol, methanol) and acetone. Its solubility in non-polar solvents like heptane or toluene is expected to be lower.

Representative Solubility Data of Structurally Similar Benzoic Acids:

To provide a quantitative context, the following table summarizes the solubility of benzoic acid in various common solvents. This data can serve as a useful reference point for estimating the solubility of this compound.

| Solvent | Temperature (°C) | Solubility of Benzoic Acid ( g/100 g solvent) |

| Methanol | 23 | 71.5 |

| Ethanol | 19.2 | 52.4 |

| Chloroform | 25 | Reasonably High |

| Toluene | 25 | Lower |

| Heptane | 25 | Quite Low |

Source: Data compiled from studies on benzoic acid solubility.[3]

Experimental Determination of Equilibrium Solubility: A Self-Validating Protocol

The most reliable method for determining the solubility of a compound is through experimental measurement. The "shake-flask" method is a widely accepted and authoritative technique for determining equilibrium solubility, particularly in the pharmaceutical industry for Biopharmaceutics Classification System (BCS) studies.

The Rationale Behind the Shake-Flask Equilibrium Solubility Method

The core principle of this method is to create a saturated solution of the compound in a specific solvent at a constant temperature. By allowing the system to reach equilibrium, the measured concentration of the dissolved compound represents its true solubility under those conditions. The protocol is designed to be self-validating by ensuring that equilibrium has indeed been reached.

Detailed Step-by-Step Experimental Protocol

Materials and Equipment:

-

This compound (solid, high purity)

-

Selected solvents (e.g., water, pH 1.2, 4.5, and 6.8 buffers, methanol, ethanol, chloroform)

-

Glass vials with screw caps

-

Orbital shaker or other suitable agitation device with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis spectrophotometer)

Protocol Steps:

-

Preparation of the Test System:

-

Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the desired solvent to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for pharmaceutical relevance).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. It is advisable to take samples at intermediate time points (e.g., 12, 24, and 48 hours) to confirm that the concentration of the dissolved compound is no longer increasing, thereby verifying that equilibrium has been achieved.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully separate the saturated solution (supernatant) from the excess solid. This can be achieved by either:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the solid.

-

Filtration: Withdraw the supernatant using a syringe and pass it through a chemically compatible filter (e.g., PTFE or PVDF) to remove any remaining solid particles.

-

-

-

Sample Preparation for Analysis:

-

Accurately dilute a known volume of the clear, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted samples by comparing their analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.

-

Visualization of the Experimental Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Analytical Techniques for Solubility Quantification

The choice of analytical technique is critical for accurately determining the concentration of the dissolved this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and widely used technique for the quantification of organic compounds. A reversed-phase HPLC method with UV detection is highly suitable for this compound.

-

Principle: The sample is injected into a column packed with a non-polar stationary phase (e.g., C18). A polar mobile phase (e.g., a mixture of water, acetonitrile, and an acid like formic acid) is pumped through the column. The compound separates from other components based on its hydrophobicity, and its concentration is determined by its absorbance of UV light as it elutes from the column.

-

Advantages: High specificity, sensitivity, and accuracy. It can separate the analyte of interest from potential impurities or degradants.

UV-Vis Spectrophotometry

For samples where this compound is the only UV-absorbing species, UV-Vis spectrophotometry offers a simpler and faster method for quantification.

-

Principle: The aromatic ring in this compound absorbs UV light at a characteristic wavelength. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the compound in the solution.

-

Advantages: Simplicity, speed, and lower cost compared to HPLC.

-

Limitations: Lack of specificity. If other components in the solution also absorb UV light at the same wavelength, it can lead to inaccurate results.

The Influence of pH on Solubility: A Deeper Look

As a carboxylic acid, the solubility of this compound in aqueous media is highly dependent on the pH of the solution. This relationship is governed by the Henderson-Hasselbalch equation and the pKa of the compound.

-

Below the pKa (pH < 2.92): The carboxylic acid group will be predominantly in its protonated, neutral form (-COOH). This form is less polar and therefore has lower aqueous solubility.

-

Above the pKa (pH > 2.92): The carboxylic acid group will be increasingly deprotonated to its conjugate base, the carboxylate anion (-COO⁻). This ionic form is significantly more polar and thus more soluble in water.

This pH-dependent solubility is a critical consideration in drug development for predicting how a compound's solubility will change as it passes through the different pH environments of the gastrointestinal tract.

Caption: pH-Dependent Solubility of this compound.

Conclusion

References

- Carboxylic Acid Unknowns and Titration.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Equilibrium Solubility Assays Protocol - AxisPharm. AxisPharm.

- Why is aromatic carboxylic acid weaker than aliphatic carboxYlic acid? - Quora. Quora.

- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i.

Sources

Foreword: A Proactive Approach to Chemical Safety

An In-depth Technical Guide to the Safe Handling of 2-Bromo-5-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, this compound stands out as a versatile and valuable intermediate.[1] Its unique molecular structure, featuring a carboxylic acid, a methyl group, and a bromine atom on a benzene ring, provides a reactive scaffold for constructing complex, biologically active molecules and advanced materials.[1][2] However, its utility in the laboratory is intrinsically linked to a thorough understanding and rigorous application of safety protocols. This guide is designed not as a mere checklist, but as a technical resource for the experienced scientist. It aims to elucidate the "why" behind the "how," fostering a culture of safety that is both intelligent and intuitive. By grounding our procedures in the fundamental chemical and toxicological properties of this compound, we can ensure that innovation and safety proceed hand-in-hand.

Chemical and Physical Profile

A foundational understanding of a compound's properties is the first step in a comprehensive safety assessment. These characteristics dictate its behavior under various laboratory conditions and inform the specific handling and storage requirements.

| Property | Value | Source(s) |

| CAS Number | 6967-82-4 | [1][3][4] |

| Molecular Formula | C₈H₇BrO₂ | [1][2][3][4] |

| Molecular Weight | 215.04 - 215.05 g/mol | [1][2][3][4] |

| Appearance | White to off-white crystalline powder/solid | [1][2][3] |

| Melting Point | 136-143 °C | [1][2][3] |

| Boiling Point | 311.6±30.0 °C (Predicted) | [2] |

| Solubility | Slightly soluble in chloroform and methanol | [2] |

| pKa | 2.92±0.10 (Predicted) | [2] |

Hazard Identification and GHS Classification

This compound is classified as hazardous.[5] The following Globally Harmonized System (GHS) classifications are consistently reported across multiple safety data sheets. Understanding these hazards is critical for risk mitigation.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

(Source: Synthesis of data from[5][6][7])

Signal Word: Warning [5][6][8]

Hazard Pictograms:

The Core of Safety: Personal Protective Equipment (PPE)

The consistent use of appropriate PPE is the most direct and effective control measure for preventing personal exposure. The selection of PPE must directly address the identified hazards of skin/eye irritation, inhalation, and ingestion.

| Protection Type | Specification | Rationale and Field Insights |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[5][7] | The crystalline powder form poses a significant risk of mechanical eye injury and chemical irritation. Standard safety glasses are insufficient; side-shields are mandatory to protect against airborne particles generated during weighing and transfer. |

| Skin Protection | Chemical-impermeable gloves (e.g., Nitrile). Inspected prior to use.[6] A lab coat or chemical-resistant apron.[9] | The compound is a known skin irritant.[6][7] Gloves must be inspected for pinholes or degradation before each use. A lab coat prevents contamination of personal clothing. For larger quantities, impervious clothing may be necessary.[6] |

| Respiratory Protection | Use only in a well-ventilated area, preferably a certified chemical fume hood.[5][7] If engineering controls are insufficient or irritation is experienced, a NIOSH/MSHA approved respirator with a particulate filter is required.[5][6][7] | As a fine powder, the compound can easily become airborne, posing an inhalation hazard that may cause respiratory irritation.[6][7] All weighing and transfer operations should be performed within a fume hood to minimize aerosolization. |

Laboratory Handling and Storage Protocols

A self-validating safety system involves embedding checks and best practices into the standard workflow. The following protocols are designed to minimize risk at every stage of the chemical's lifecycle in the lab.

Engineering and Administrative Controls

-

Primary Engineering Control: Always handle this compound in a properly functioning chemical fume hood to control dust and vapor exposure.[5]

-

Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of dust.[10][11]

-

Eye Wash and Safety Shower: Eyewash stations and safety showers must be readily accessible and tested regularly.[5][12]

-

Work Practices: Avoid the formation of dust during handling.[11] Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.[7][10] Wash hands thoroughly after handling, especially before leaving the laboratory.[7][13]

Chemical Storage

Proper storage is crucial for maintaining chemical integrity and preventing hazardous situations.

-

Conditions: Store in a cool, dry, and well-ventilated place.[5][7][11] A recommended storage temperature is between 0-8°C.[1]

-

Container: Keep the container tightly closed and securely sealed.[5][7][11]

-

Incompatibilities: Store away from strong oxidizing agents.[7][12]

-

Labeling: Ensure all containers are clearly labeled with the chemical name and associated hazards.

Caption: Decision-making workflow for first aid response to exposure.

Accidental Release Measures

-

Personal Precautions: Avoid all personal contact. [10]Wear the prescribed PPE. [6]Evacuate unnecessary personnel. [6][11]* Environmental Precautions: Prevent spillage from entering drains or water courses. [10]* Containment and Cleanup: Use dry clean-up procedures and avoid generating dust. [10]Carefully sweep up or vacuum the material and place it into a suitable, labeled container for disposal. [12]Wash the spill area thoroughly with soap and water. [10]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. [6][11]* Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases, including carbon oxides and hydrogen bromide. [7][8]* Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear. [7][13]

Disposal Considerations

All waste generated from the use of this compound must be treated as hazardous.

-

Chemical Waste: Dispose of the chemical and any heavily contaminated materials in a designated, labeled hazardous waste container. [7][14]* Contaminated PPE: Contaminated gloves, weigh boats, and other disposable PPE should be placed in a sealed bag and disposed of as hazardous waste. [14]* Regulatory Compliance: All disposal practices must be in accordance with applicable federal, state, and local regulations. [7][13]Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Toxicological and Reactivity Profile

-

Toxicology: The toxicological properties have not been fully investigated. [7]However, the available data indicates it is harmful if swallowed and causes skin, eye, and respiratory irritation. [6][7]* Chemical Stability: The compound is stable under normal, recommended storage conditions. [5][7]* Reactivity: It is incompatible with strong oxidizing agents. [7][12]* Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, and hydrogen bromide. [7][8]

References

- SAFETY DATA SHEET. National Institute of Standards and Technology. (2015-12-01). [Link]

- This compound | C8H7BrO2 | CID 228080 - PubChem.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [Link]

- 2-CHLORO-5-BROMO BENZOIC ACID MSDS CAS-No. - Loba Chemie. Loba Chemie. (2018-11-27). [Link]

- Personal Protective Equipment (PPE) - CHEMM. U.S. Department of Health & Human Services. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound (6967-82-4) for sale [vulcanchem.com]

- 3. This compound 97 6967-82-4 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. aksci.com [aksci.com]

- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. 5-Bromo-2-methylbenzoic acid - Safety Data Sheet [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. tsapps.nist.gov [tsapps.nist.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-methylbenzoic Acid via the Sandmeyer Reaction

This guide provides a comprehensive, in-depth exploration of the synthesis of 2-Bromo-5-methylbenzoic acid from its precursor, 2-amino-5-methylbenzoic acid. The core of this transformation lies in the Sandmeyer reaction, a cornerstone of aromatic chemistry that allows for the conversion of an amino group into a wide array of functionalities. This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of not only the synthetic protocol but also the underlying mechanistic principles and safety considerations.

Strategic Overview: The Sandmeyer Reaction in Context

The Sandmeyer reaction, first reported by Traugott Sandmeyer in 1884, is a versatile and reliable method for the substitution of an aromatic amino group.[1][2][3][4][5][6] This is achieved through the formation of a diazonium salt intermediate, which is then displaced by a nucleophile, often with the aid of a copper(I) catalyst.[1][2][3][4][5][6] This reaction is of paramount importance as it enables the introduction of substituents that are not easily accessible through direct electrophilic aromatic substitution.[4]

In the context of synthesizing this compound, the Sandmeyer reaction offers a regioselective and high-yielding pathway. The starting material, 2-amino-5-methylbenzoic acid, is readily available, making this an economically viable route for producing this valuable building block in pharmaceutical and agrochemical research.[7]

Mechanistic Insights: A Radical-Nucleophilic Aromatic Substitution

The Sandmeyer reaction is mechanistically characterized as a radical-nucleophilic aromatic substitution (SRNAr).[3][6] The process can be dissected into two principal stages: the diazotization of the primary aromatic amine and the subsequent copper(I)-catalyzed displacement of the diazonium group.

Stage 1: Diazotization

The initial step involves the conversion of the primary amino group of 2-amino-5-methylbenzoic acid into a diazonium salt.[4][5] This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrobromic acid (HBr).[8] The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt, which is thermally labile and can be explosive if isolated in a dry, solid state.[9][10][11][12][13][14][15]

The key steps in diazotization are:

-

Formation of the nitrosating agent, the nitrosonium ion (NO⁺), from nitrous acid.

-

Electrophilic attack of the nitrosonium ion on the nitrogen atom of the amino group.

-

A series of proton transfers and elimination of a water molecule to yield the diazonium ion (-N₂⁺).

Stage 2: Copper(I)-Catalyzed Bromination

The second stage is the core of the Sandmeyer reaction. The diazonium salt solution is added to a solution of copper(I) bromide (CuBr). The Cu(I) salt acts as a catalyst, initiating a single electron transfer to the diazonium ion.[3][4][11] This results in the formation of an aryl radical and the evolution of nitrogen gas (N₂), a thermodynamically favorable process that drives the reaction forward.[3][9] The aryl radical then abstracts a bromine atom from a copper(II) bromide species, which is formed in the initial electron transfer, to yield the final product, this compound, and regenerate the copper(I) catalyst.[3][11]

Experimental Protocol: A Self-Validating System

This section provides a detailed, step-by-step methodology for the synthesis of this compound. The protocol is designed to be self-validating, with clear checkpoints and expected observations.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |

| 2-Amino-5-methylbenzoic acid | C₈H₉NO₂ | 151.16 | 15.1 g (0.1 mol) | ≥98% | e.g., Sigma-Aldrich |

| Hydrobromic acid (48% aq.) | HBr | 80.91 | 60 mL | 48% | e.g., Fisher Scientific |

| Sodium nitrite | NaNO₂ | 69.00 | 7.25 g (0.105 mol) | ≥97% | e.g., Acros Organics |

| Copper(I) bromide | CuBr | 143.45 | 15.8 g (0.11 mol) | ≥98% | e.g., Alfa Aesar |

| Distilled water | H₂O | 18.02 | As needed | - | - |

| Ice | - | - | As needed | - | - |

| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | ACS grade | e.g., VWR |

| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | As needed | - | - |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | As needed | - | - |

Step-by-Step Procedure

-

In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend 15.1 g (0.1 mol) of 2-amino-5-methylbenzoic acid in 60 mL of 48% hydrobromic acid.

-

Cool the resulting slurry to 0-5 °C in an ice-salt bath with vigorous stirring. It is crucial to maintain this temperature range throughout the diazotization process to prevent the decomposition of the diazonium salt.[10][11][12][15]

-

In a separate beaker, dissolve 7.25 g (0.105 mol) of sodium nitrite in 20 mL of cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the stirred amine suspension over a period of 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.[16] A clear, yellowish solution of the diazonium salt should form as the solid amine hydrochloride dissolves.

-

After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes to ensure complete diazotization.

-

Perform a starch-iodide paper test to check for the presence of excess nitrous acid. A blue-black color indicates excess nitrous acid. If the test is negative, add a small amount of sodium nitrite solution until a positive test is obtained. If the test is strongly positive, add a small amount of sulfamic acid to quench the excess nitrous acid.[10][12]

-

In a separate 1 L beaker, dissolve 15.8 g (0.11 mol) of copper(I) bromide in 40 mL of 48% hydrobromic acid. The solution may need to be gently warmed to facilitate dissolution. Cool the resulting solution to room temperature.

-

With continuous stirring, slowly and carefully add the cold diazonium salt solution from Part A to the copper(I) bromide solution.

-

A vigorous evolution of nitrogen gas will be observed. The rate of addition should be controlled to prevent excessive frothing.

-

After the initial effervescence subsides, warm the reaction mixture to 50-60 °C on a water bath for 30 minutes to ensure the complete decomposition of the diazonium salt.

-

Cool the reaction mixture to room temperature. The crude this compound will precipitate as a solid.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with cold water to remove any inorganic salts.

-

Transfer the crude product to a beaker and treat it with a saturated sodium bicarbonate solution to dissolve the acidic product, forming the sodium salt.

-

Filter the solution to remove any insoluble impurities.

-

Acidify the filtrate with concentrated hydrochloric acid until no further precipitation is observed.

-

Collect the purified this compound by vacuum filtration, wash with a small amount of cold water, and dry in a desiccator.

Reaction Parameters

| Parameter | Value | Rationale |

| Temperature (Diazotization) | 0-5 °C | Prevents decomposition of the unstable diazonium salt.[10][11][12][15] |

| Temperature (Sandmeyer) | 50-60 °C | Ensures complete decomposition of the diazonium salt. |

| Molar Ratio (NaNO₂) | 1.05 eq. | A slight excess ensures complete diazotization. |

| Molar Ratio (CuBr) | 1.1 eq. | A slight excess ensures an efficient reaction. |

Visualization of the Workflow

Caption: Overall workflow for the synthesis of this compound.

Expected Results and Characterization

| Property | Expected Value |

| Appearance | White to off-white crystalline powder[17] |

| Yield | 70-80% |

| Melting Point | 136-140 °C[17] |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 13.16 (s, 1H), 7.91 (s, 1H), 7.63 (d, J=8.0 Hz, 1H), 7.27 (d, J=8.4 Hz, 1H), 2.50 (s, 3H)[18] |

| LC-MS (m/z) | 215/217 (M+H)⁺[18] |

Safety and Waste Disposal

Extreme caution must be exercised when working with diazonium salts.

-

Explosion Hazard: Solid diazonium salts are potentially explosive and should never be isolated.[9][10][12][13][14] All operations should be conducted behind a safety shield.

-

Temperature Control: Strict adherence to the low-temperature conditions during diazotization is critical to prevent runaway reactions.[10][11][12][15]

-

Ventilation: The reaction should be performed in a well-ventilated fume hood to avoid inhalation of toxic nitrogen oxides.[15][16]

-

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves are mandatory.[15]

-

Quenching: Any residual diazonium salt in the reaction mixture should be quenched with a suitable reagent, such as hypophosphorous acid, before workup or disposal.[10][12][13]

-

Waste Disposal: The aqueous filtrate containing copper salts should be treated as hazardous waste and disposed of according to institutional guidelines.

Mechanistic Diagram

Caption: Simplified mechanism of the Sandmeyer reaction.

References

- Benchchem. (n.d.). Safety Precautions for Handling 4-Anilinobenzenediazonium Salts in the Lab: An In-depth Technical Guide.

- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development.

- Vulcanchem. (n.d.). This compound - 6967-82-4.

- Royal Society of Chemistry. (n.d.). Benzyne formation - Diazotization-decarboxylation of Anthranilic acid (2-aminobenzoic acid).

- Khan, I., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.

- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.

- Wikipedia. (n.d.). Sandmeyer reaction.

- Organic Syntheses. (n.d.). Diphenic acid.

- Benchchem. (n.d.). Technical Support Center: Sandmeyer Reactions with Copper(I) Bromide.

- ResearchGate. (n.d.). SCHEME-3 Method II: Diazotization of anthranilic acid.

- ResearchGate. (2015). Reactive Chemical Hazards of Diazonium Salts.

- ACS Publications. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts.

- Synthesis. (2007). Catalytic Sandmeyer Bromination.

- ChemicalBook. (n.d.). 5-Bromo-2-methylbenzoic acid synthesis.

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.

- GeeksforGeeks. (2025). Sandmeyer Reaction.

- NOAA. (n.d.). Diazonium Salts - CAMEO Chemicals.

- Chemical Education Xchange. (n.d.). Diazotization of Aniline Derivatives: Diazo Coupling.

- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.

- Journal of the American Chemical Society. (n.d.). Benzynes via Aprotic Diazotization of Anthranilic Acids: A Convenient Synthesis of Triptycene and Derivatives.

- Google Patents. (n.d.). CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.

- L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.

- YouTube. (2025). Sandmeyer Reaction - experimental procedure and set up.

- Chem-Impex. (n.d.). This compound.

- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of Methyl 2-amino-5-bromobenzoate.

- ECHEMI. (n.d.). 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID Use and Manufacturing.

- Sigma-Aldrich. (n.d.). 2-Amino-3-bromo-5-methylbenzoic acid 97 13091-43-5.

- ACS Publications. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key.

- Alkali Scientific. (n.d.). 2-Amino-3-bromo-5-methylbenzoic acid, 1 X 5 g (631531-5G).

- ChemBK. (2024). 2-AMINO-3-BROMO-5-METHYLBENZOIC ACID.

- Benchchem. (n.d.). Experimental procedure for diazotization of 2-Amino-5-nitrobenzenesulfonic acid.

- Organic Chemistry Portal. (n.d.). Diazotisation.

- ChemicalBook. (n.d.). 2-Bromo-4-fluoro-5-methyl-benzoic acid methyl ester synthesis.

- Benchchem. (n.d.). Application Notes and Protocols for the Diazotization of 2-Methyl-5-nitroaniline Hydrate.

- Organic Syntheses. (n.d.). Organic Syntheses Procedure.

- Scirp.org. (n.d.). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics.

- PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid.

Sources

- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. chemimpex.com [chemimpex.com]

- 8. Diazotisation [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. This compound (6967-82-4) for sale [vulcanchem.com]

- 18. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

Commercial suppliers of 2-Bromo-5-methylbenzoic acid

An In-depth Technical Guide to the Commercial Sourcing and Quality Control of 2-Bromo-5-methylbenzoic Acid

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound (CAS No. 6967-82-4), focusing on its commercial availability, quality assessment, and handling. As a critical building block in the synthesis of pharmaceuticals and other complex organic molecules, understanding the nuances of its supply chain and purity is paramount to successful research and development.[1][2]

Introduction to this compound

This compound, also known as 6-Bromo-m-toluic acid, is an aromatic carboxylic acid with the molecular formula C₈H₇BrO₂.[1][3] Its structure, featuring a benzoic acid core with a bromine atom at the C-2 position and a methyl group at the C-5 position, makes it a versatile intermediate for introducing specific functionalities into larger molecules.[1][3] This reactivity is particularly valuable in medicinal chemistry and materials science.[1]

The compound typically appears as a white to off-white crystalline powder with a melting point in the range of 136-140°C.[3][4] Its strategic placement of bromo and carboxylic acid functional groups allows for a wide array of chemical transformations, most notably in metal-catalyzed cross-coupling reactions and the formation of amide or ester derivatives.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 6967-82-4 | [1][4] |

| Molecular Formula | C₈H₇BrO₂ | [1][3] |

| Molecular Weight | 215.04 g/mol | [3][4] |

| Appearance | White to off-white crystalline powder | [1][3] |

| Melting Point | 136-140°C | [3][4] |

| Boiling Point | 311.6±30.0°C (Predicted) | [3] |

| pKa | 2.92±0.10 (Predicted) | [3] |

| Purity (Typical) | ≥ 97% (HPLC) | [1][4] |

Commercial Suppliers and Sourcing

A variety of chemical suppliers offer this compound, typically for research and development purposes. When selecting a supplier, it is crucial to consider not just the price but also the available purity grades, batch-to-batch consistency, and the quality of accompanying documentation, such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS).

Table 2: Selected Commercial Suppliers of this compound

| Supplier | Product Number (Example) | Purity Specification | Notes |

| Sigma-Aldrich | 716413 | 97% | A well-established supplier for research-grade chemicals.[4] |

| Chem-Impex | 27862 | ≥ 97% (HPLC) | Offers the compound for various applications including organic synthesis and materials science.[1][2] |

| BLD Pharm | BD110599 | --- | Provides the product for research use, with options for cold-chain transportation.[5] |

| J&K Scientific | 327862 | --- | Lists the compound as a key building block for pharmaceutical and organic synthesis.[2] |

| VulcanChem | v-6967-82-4 | --- | Notes its use as an intermediate in pharmaceutical development.[3] |

Supplier Qualification Workflow

For drug development applications, a rigorous supplier qualification process is essential. This ensures the reliability and consistency of the starting material, which is a foundational requirement for reproducible research and GMP (Good Manufacturing Practice) compliance. The following workflow outlines a systematic approach to qualifying a supplier.

Caption: A workflow for qualifying commercial suppliers.

Synthesis, Impurities, and Quality Control

The most common synthetic route to this compound involves the direct bromination of 2-methylbenzoic acid (o-toluic acid).[3] This reaction is an electrophilic aromatic substitution, typically catalyzed by an agent like iron(III) chloride (FeCl₃) in a solvent such as acetic acid.[3]

Causality of Impurity Formation

The directing effects of the substituents on the aromatic ring govern the reaction's regioselectivity. The methyl group is an activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director. In the bromination of 2-methylbenzoic acid, the bromine can add to several positions, leading to isomeric impurities. The primary product is the desired this compound (bromine para to the methyl group), but other isomers, such as 2-bromo-3-methylbenzoic acid (bromine ortho to the methyl group), can form as significant byproducts. The precise ratio of these isomers is highly dependent on reaction conditions, including the choice of brominating agent and catalyst.[6] For instance, one method reports a crude product mixture containing a 62:38 ratio of two different bromo-isomers, necessitating purification by recrystallization.[6]

Sources

Purity analysis of 2-Bromo-5-methylbenzoic acid

An In-depth Technical Guide to the Purity Analysis of 2-Bromo-5-methylbenzoic Acid

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

This compound (CAS No. 6967-82-4) is a pivotal intermediate in the synthesis of a wide array of active pharmaceutical ingredients (APIs) and complex organic molecules.[1][2] Its molecular structure, featuring a carboxylic acid, a bromine atom, and a methyl group on a benzene ring, provides a versatile scaffold for building biologically active compounds.[1][3] As with any component in a pharmaceutical manufacturing stream, its purity is not merely a quality metric but a critical determinant of the safety, efficacy, and stability of the final drug product.[4] Impurities, which can originate from starting materials, by-products of side reactions, or degradation, can have unintended pharmacological effects or compromise the stability of the API.[5][6]

This guide provides a comprehensive framework for the purity analysis of this compound, grounded in established analytical principles and regulatory expectations. We will explore the core analytical techniques, delve into the rationale behind method selection, and provide robust, field-proven protocols designed for implementation in a research, development, or quality control setting. The methodologies described herein are designed as self-validating systems, adhering to the principles outlined by the International Conference on Harmonisation (ICH) to ensure data reliability and regulatory compliance.[7][8]

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is essential for developing effective analytical methods.

| Property | Value | Source(s) |

| CAS Number | 6967-82-4 | [1][9] |

| Molecular Formula | C₈H₇BrO₂ | [9][10] |

| Molecular Weight | 215.04 g/mol | [9] |

| Appearance | White to off-white crystalline powder | [1][3] |

| Melting Point | 136-140 °C | [3][9] |

| pKa (Predicted) | 2.92 ± 0.10 | [3] |

| Solubility | Slightly soluble in chloroform and methanol | [3] |

Section 1: Chromatographic Purity Assessment

Chromatographic techniques are the cornerstone of purity analysis, offering high-resolution separation of the main component from its impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the preeminent method for quantifying the purity of this compound and its organic, non-volatile impurities. The technique separates compounds based on their hydrophobicity, making it ideal for this moderately polar molecule.[11]

Causality Behind Method Choices:

-

Stationary Phase: A C18 column is selected due to its hydrophobic nature, which provides effective retention and separation for aromatic carboxylic acids.[11]

-

Mobile Phase: A gradient of acetonitrile (or methanol) and water, acidified with formic or phosphoric acid, is employed. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and consistent retention.[12]

-

Detection: The aromatic ring of the molecule is a strong chromophore, making UV detection highly effective. A photodiode array (PDA) detector is recommended to assess peak purity and to develop methods at the absorbance maximum (~260 nm).[11]

Caption: A workflow for controlling impurities from development to release.

Conclusion

The purity analysis of this compound is a multi-faceted process that relies on the strategic application of orthogonal analytical techniques. A robust purity assessment is built upon a high-resolution separation technique like HPLC, supported by spectroscopic methods (NMR, FT-IR) for identity confirmation and GC-MS for volatile impurity analysis. All methods must be rigorously validated to ensure the generation of reliable and consistent data, in line with the expectations of regulatory bodies. [13][14]By integrating these principles, researchers and drug development professionals can confidently ascertain the quality of this critical pharmaceutical intermediate, ensuring the integrity of the final API and safeguarding patient health.

References

- Validation of Impurity Methods, Part II. (2014). LCGC North America.

- Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). EC-UNDP.

- This compound. (n.d.). Chem-Impex.

- 6967-82-4 | this compound. (n.d.). ChemScene.

- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.

- This compound 6967-82-4. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.

- Analytical method validation: A brief review. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.

- Analytical Method Validation: ICH and USP Perspectives. (2025).

- Guideline on Impurities in new Active Pharmaceutical Ingredients. (2023). BfArM.

- Screening of organic halogens and identification of chlorinated benzoic acids in carbonaceous meteorites. (2005). PubMed.

- 2-BROMO-5-METHOXYBENZOIC ACID(22921-68-2) 1H NMR spectrum. (n.d.). ChemicalBook.

- 6967-82-4|this compound. (n.d.). BLD Pharm.

- Control API Impurities to Achieve Therapeutic Safety and Efficacy for P

- This compound 97 6967-82-4. (n.d.). Sigma-Aldrich.

- Active Pharmaceutical Ingredient (API) Process Inspection. (2006). FDA.

- Synthetic method of 2-bromo-5-methoxybenzoic acid. (n.d.).

- This compound | 6967-82-4. (n.d.). J&K Scientific LLC.

- GUIDELINE ON REGULATORY CONTROL OF ACTIVE PHARMACEUTICAL INGREDIENTS (APIs). (n.d.). NPRA.

- Sensitive GC/MS determination of 15 isomers of chlorobenzoic acids in accelerated solvent extracts of soils historically contaminated with PCBs and validation of the entire method. (2014).

- and 4- Bromobenzoic Acids both In Vitro and In Vivo. (n.d.).

- Quality and Purity of Active Pharmaceutical Ingredients in Drug Manufacturing. (n.d.). Nicovaper.

- This compound TCI Analytical reagent. (n.d.). AMI Scientific.

- Benzoic acid, 2-bromo-, methyl ester - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase.

- Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. (2022). Pharmaceutical Fronts.

- Benzoic acid, 2-bromo-. (n.d.). NIST WebBook.

- VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. (n.d.). The Royal Society of Chemistry.

- This compound - 6967-82-4. (n.d.). Vulcanchem.

- Synthetic method of 2-halogen-5-bromobenzoic acid. (n.d.).

- Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry. (n.d.). ChemRxiv.

- Synthesis of 2-bromo-5-methoxybenzoic acid. (n.d.). PrepChem.com.

- HPLC Methods for analysis of Benzoic acid. (n.d.).

- DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. (n.d.). IJTSRD.

- HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone. (n.d.). Benchchem.

- An In-depth Technical Guide to the FT-IR Spectrum of 2-Iodo-5-methylbenzoic Acid. (n.d.). Benchchem.

- IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. (2025).

- IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. (2023).

- 2-BROMO-5-NITROBENZOIC ACID(943-14-6) 1H NMR spectrum. (n.d.). ChemicalBook.

- This compound 97 6967-82-4. (n.d.). Sigma-Aldrich.

- 5-Acetyl-2-bromo-benzoic acid methyl ester(1263286-07-2) 1 H NMR. (n.d.). ChemicalBook.

- 2-Bromo-benzoic acid, methyl ester - Optional[FTIR] - Spectrum. (n.d.). SpectraBase.

- 5-Bromo-2-methylbenzoic acid synthesis. (n.d.). ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmM1ls_qCtY9ngz1l5lTTHszF7az-O_SFNKZ2id86MLLi2qg95MpapP-fpthvEMVsT2O_LyFK2WU4tP_b0TjwABVsBTD04kIWAIhp4BvpA80uOPBosxERDblDvyJip655H3TwxZrQUg5vFb7tgRDlUoxxMVJgkTp0O22S-c4G9l47o]([Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. This compound (6967-82-4) for sale [vulcanchem.com]

- 4. nicovaper.com [nicovaper.com]

- 5. bfarm.de [bfarm.de]

- 6. Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients [grace.com]

- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 8. ijrrjournal.com [ijrrjournal.com]

- 9. 2-ブロモ-5-メチル安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. chemscene.com [chemscene.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chromatographytoday.com [chromatographytoday.com]

- 13. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]

- 14. particle.dk [particle.dk]

The Unseen Workhorse: A Technical Guide to 2-Bromo-5-methylbenzoic Acid

An In-depth Exploration of the Synthesis, History, and Application of a Key Synthetic Building Block

Foreword: The Quiet Importance of a Versatile Intermediate

In the vast landscape of chemical synthesis, some molecules, though not destined for the end-user, are the silent architects of innovation. 2-Bromo-5-methylbenzoic acid is one such entity. To the researcher, scientist, and drug development professional, this unassuming crystalline solid is a versatile and powerful tool. Its strategic placement of a bromine atom, a methyl group, and a carboxylic acid on a benzene ring offers a trifecta of reactivity, enabling the construction of complex molecular architectures with precision and efficiency. This guide delves into the core of this compound, exploring its discovery, the evolution of its synthesis, and its pivotal role in the creation of modern pharmaceuticals and other advanced materials. We will dissect the causality behind experimental choices, providing not just protocols, but a deeper understanding of the chemical principles at play.

Molecular Identity and Physicochemical Landscape